molecular formula C17H13ClN2O3S3 B4810863 N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide

N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide

Cat. No.: B4810863
M. Wt: 424.9 g/mol
InChI Key: XNTFLBNEFKZANV-NTEUORMPSA-N
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Description

N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated hydroxyphenyl group, a thiazolidinone ring, and a thiophene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a thiourea derivative with a suitable α-haloketone under basic conditions.

    Introduction of the thiophene moiety: This step involves the condensation of the thiazolidinone intermediate with a thiophene aldehyde in the presence of a base.

    Attachment of the chlorinated hydroxyphenyl group: This is typically done through a nucleophilic substitution reaction, where the hydroxyphenyl group is introduced to the thiazolidinone-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chlorinated hydroxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-hydroxyphenyl)methylidene]thiocarbonohydrazide
  • 4-Chromanone-derived compounds

Uniqueness

N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide is unique due to its combination of a chlorinated hydroxyphenyl group, a thiazolidinone ring, and a thiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S3/c18-10-3-4-13(21)12(8-10)19-15(22)5-6-20-16(23)14(26-17(20)24)9-11-2-1-7-25-11/h1-4,7-9,21H,5-6H2,(H,19,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTFLBNEFKZANV-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide
Reactant of Route 3
N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide
Reactant of Route 4
Reactant of Route 4
N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide
Reactant of Route 5
N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide

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